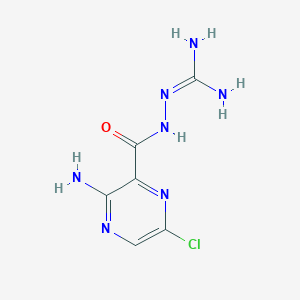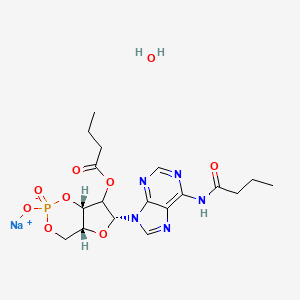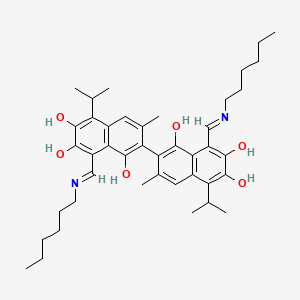
Carbidium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbidium is a chemical compound with the molecular formula C23H22N3O2 and a molecular weight of 372.4397 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to as Phenanthridinium, 2-amino-6-(4-((ethoxycarbonyl)amino)phenyl)-5-methyl- .
Vorbereitungsmethoden
The synthesis of Carbidium involves several methods, including:
Direct Synthesis: This method involves the direct combination of fine and/or amorphous boron and carbon powders.
Chemical Vapor Deposition (CVD): Thin solid films of this compound can be deposited by CVD, starting from mixtures of boron halides (BCl3, BBr3), methane, and hydrogen excess.
Carbothermal Reduction: This method involves the reduction of B2O3 with carbon at high temperatures.
Analyse Chemischer Reaktionen
Carbidium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Carbidium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of advanced materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of Carbidium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Carbidium can be compared with other similar compounds, such as:
Silicon Carbide (SiC): Known for its hardness and use as an abrasive, silicon carbide is a semiconductor with applications in electronics and materials science.
Boron Carbide (B4C): This compound is known for its high hardness and is used in applications requiring high endurance, such as armor and cutting tools.
Carbodiimides: These compounds are used in the synthesis of N-heterocycles and display distinctive chemical properties.
This compound stands out due to its unique structure and properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
47570-45-6 |
|---|---|
Molekularformel |
C23H22N3O2+ |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
ethyl N-[4-(2-amino-5-methylphenanthridin-5-ium-6-yl)phenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-11-8-15(9-12-17)22-19-7-5-4-6-18(19)20-14-16(24)10-13-21(20)26(22)2/h4-14H,3,24H2,1-2H3/p+1 |
InChI-Schlüssel |
VTANIEGTQLQOIB-UHFFFAOYSA-O |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=[N+](C3=C(C=C(C=C3)N)C4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)


![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)









